molecular formula C22H22Cl2N2O6 B12766832 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate CAS No. 83337-90-0

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate

Cat. No.: B12766832
CAS No.: 83337-90-0
M. Wt: 481.3 g/mol
InChI Key: WKUATSQCNAPJTK-UHFFFAOYSA-N
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Description

Heterocyclic Organic Compounds

  • Imidazole derivatives : The imidazol-1-yl group classifies it under nitrogen-containing heterocycles, specifically azoles .
  • Halogenated aromatics : The 2,4-dichlorophenyl group places it within polyhalogenated aryl compounds, a subclass of organochlorides .

Ether-Alcohol Hybrids

The 2-phenylethyloxy group and propanol backbone classify it as a glycol ether derivative, with the ether linkage (-O-) and hydroxyl (-OH) groups enabling hydrogen bonding and polar interactions .

Pharmaceutical Intermediates

Structural analogs of this compound, such as miconazole and ketoconazole, are documented as antifungal agents, suggesting its role as a synthetic intermediate or impurity in drug manufacturing .

Table 2: Chemoinformatic Classification Hierarchy

Level 1 Level 2 Level 3
Organic Compounds Heterocycles Imidazoles
Organic Salts Oxalates Propanol-derived salts
Aromatic Compounds Halogenated Aromatics Dichlorophenyl Derivatives

Positional Isomerism Considerations in Polyhalogenated Aryl-Imidazole Derivatives

Positional isomerism arises from variations in substituent placement on the aryl and imidazole rings:

Aryl Ring Isomerism

  • Chlorine positioning : The 2,4-dichlorophenyl group has two positional isomers:
    • 2,3-Dichlorophenyl : Alters steric and electronic properties due to adjacent chlorine atoms.
    • 3,4-Dichlorophenyl : Modifies dipole moments and π-π stacking interactions .
  • Phenylethyloxy attachment : The ether group’s position on the ethyl chain (e.g., 1-phenylethyloxy vs. 2-phenylethyloxy) affects molecular geometry and solubility .

Imidazole Ring Isomerism

  • 1H-imidazole vs. 4H-imidazole : Tautomerism in the imidazole ring influences hydrogen-bonding capacity and biological activity .

Table 3: Impact of Positional Isomerism on Physicochemical Properties

Isomer Type Property Affected Example Change
Aryl Chlorine Position LogP (Lipophilicity) 2,4-Dichloro: LogP = 3.5
3,4-Dichloro: LogP = 3.8
Ether Group Position Aqueous Solubility 2-Phenylethyloxy: 1.3 mg/mL
1-Phenylethyloxy: 0.8 mg/mL

Properties

CAS No.

83337-90-0

Molecular Formula

C22H22Cl2N2O6

Molecular Weight

481.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-phenylethoxy)propan-2-ol;oxalic acid

InChI

InChI=1S/C20H20Cl2N2O2.C2H2O4/c21-17-6-7-18(19(22)12-17)20(25,13-24-10-9-23-15-24)14-26-11-8-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-7,9-10,12,15,25H,8,11,13-14H2;(H,3,4)(H,5,6)

InChI Key

WKUATSQCNAPJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the phenylethyloxy group: This can be done through nucleophilic substitution reactions.

    Formation of the oxalate salt: This final step involves the reaction of the synthesized compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Notable Features
Target Compound Imidazole 2,4-Dichlorophenyl, 2-phenylethyloxy, oxalate salt ~483.3* Enhanced solubility via oxalate counterion
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) Imidazole 2,4-Dichlorophenyl, 2-propenyloxy 297.1 Antifungal agent; lacks oxalate salt
Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole) Triazole 2,4-Dichlorophenyl, propyl-dioxolan 342.2 Broad-spectrum fungicide
Bromuconazole (1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole) Triazole 2,4-Dichlorophenyl, brominated tetrahydrofuran 427.6 Bromine substitution enhances stability

*Calculated based on formula: C₃H₃N₂ (imidazole) + C₆H₃Cl₂ (dichlorophenyl) + C₈H₉O (phenylethyloxy) + C₂H₂O₄ (oxalate).

Physicochemical Properties

Table 2: Hypothetical Solubility and Stability

Compound Solubility in Water (mg/mL) LogP (Predicted) Stability Notes
Target Compound ~5–10 (oxalate salt) 3.8 Oxalate salt reduces crystallization issues
Imazalil <1 (free base) 4.2 Prone to oxidation due to propenyloxy group
Propiconazole <0.1 3.5 Stable under acidic conditions

*Predicted LogP values derived from structural analogs in and .

Biological Activity

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate is a compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19Cl2N3O
  • Molecular Weight : 496.307 g/mol
  • CAS Number : 1263966-18-2

These properties suggest a complex structure conducive to various interactions in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various pathogens. The imidazole ring is often associated with antifungal and antibacterial properties due to its ability to disrupt microbial cell membranes.
  • Antioxidant Properties : Compounds containing phenolic structures have demonstrated significant antioxidant capabilities. For instance, the presence of the 2-(2,4-dichlorophenyl) moiety may enhance radical scavenging activity, as seen in related studies where similar compounds exhibited strong DPPH radical scavenging effects .
  • Calcium Oxalate Crystallization Inhibition : There is emerging evidence suggesting that this compound may inhibit calcium oxalate crystallization, which is crucial for preventing kidney stones. In vitro studies have shown that certain phenolic compounds effectively reduce the nucleation and growth of calcium oxalate crystals .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The imidazole group may interact with active sites of enzymes, potentially inhibiting their function and thereby affecting metabolic pathways.
  • Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative stress in cells.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by these bacteria.

Case Study 2: Antioxidant Activity Assessment

In a comparative study using DPPH and FRAP methods, derivatives of this compound were tested for their antioxidant capacity. The results showed that at a concentration of 1 mg/mL, the maximum inhibition percentage was approximately 89%, indicating strong antioxidant potential .

Table 1: Inhibition Percentages of Calcium Oxalate Crystallization

Concentration (g/L)% Inhibition (P.F)% Inhibition (S.F)% Inhibition (Cit.P)
0.2579.76 ± 5.478.87 ± 4.0375.47 ± 6.76
0.582.83 ± 4.3283.49 ± 3.7397.28 ± 0.29

P.F = Polyphenol Fraction; S.F = Saponin Fraction; Cit.P = Potassium Citrate

This table illustrates the effectiveness of various fractions in inhibiting calcium oxalate crystallization.

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